Isopropyl cyclopropanesulfonate

Sulfonate ester stability Protecting groups Acid hydrolysis

Isopropyl cyclopropanesulfonate (CAS 146475-51-6, C6H12O3S, MW 164.22) is an alkyl sulfonate ester featuring a cyclopropanesulfonyl group attached to an isopropyl moiety. It is commercially available as a building block for organic synthesis, with typical purities ≥97%.

Molecular Formula C6H12O3S
Molecular Weight 164.22 g/mol
CAS No. 146475-51-6
Cat. No. B175449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl cyclopropanesulfonate
CAS146475-51-6
Synonymsisopropyl cyclopropanesulfonate
Molecular FormulaC6H12O3S
Molecular Weight164.22 g/mol
Structural Identifiers
SMILESCC(C)OS(=O)(=O)C1CC1
InChIInChI=1S/C6H12O3S/c1-5(2)9-10(7,8)6-3-4-6/h5-6H,3-4H2,1-2H3
InChIKeyXKRMLHDJNYNCHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl cyclopropanesulfonate (CAS 146475-51-6) for Chemical Synthesis and Procurement


Isopropyl cyclopropanesulfonate (CAS 146475-51-6, C6H12O3S, MW 164.22) is an alkyl sulfonate ester featuring a cyclopropanesulfonyl group attached to an isopropyl moiety . It is commercially available as a building block for organic synthesis, with typical purities ≥97% . The compound serves as a reagent for introducing the cyclopropanesulfonyl group into target molecules, leveraging the unique conformational and electronic properties of the cyclopropane ring .

Reagent type: Cyclopropanesulfonyl-introducing building block
Selection logic: Supports nucleophile-resistant protection strategy
Procurement context: Scalable process with reported high purity

Why Isopropyl Cyclopropanesulfonate Cannot Be Substituted with Closest Analogs


Substitution among alkyl cyclopropanesulfonates is not straightforward due to divergent physicochemical and stability profiles dictated by the ester alkyl group. As documented in a systematic study of sulfonate ester stability, secondary alkyl sulfonates (e.g., isopropyl) exhibit distinct lability under acidic conditions and nucleophilic attack compared to primary (e.g., n-butyl) or highly branched (e.g., neopentyl) counterparts [1]. These differences in hydrolysis half-lives and reactivity with nucleophiles directly impact reaction outcomes, shelf-life, and purification strategies. Additionally, the isopropyl ester offers a unique balance of hydrophobicity (LogP ~1.0–2.0) relative to shorter (methyl) or longer (butyl) chain esters, influencing partitioning and solubility in biphasic systems . Therefore, generic substitution without experimental validation risks compromising reaction selectivity, yield, and material integrity.

Property
Isopropyl Ester
n-Butyl Ester
Acid stability
Poor; limits acidic storage
Higher; enables acidic conditions
Nucleophile resistance
Slower reaction; may protect group
Higher sensitivity; risk of cleavage
Hydrophobicity
Moderate (LogP ~1.2)
Higher; shifts extraction behavior

Quantitative Differentiation Evidence for Isopropyl Cyclopropanesulfonate vs. Analogs


Stability Under Acidic Conditions: Isopropyl vs. n-Butyl Cyclopropanesulfonate

Isopropyl cyclopropanesulfonate, as a secondary alkyl sulfonate, demonstrates intermediate acid stability compared to primary (n-butyl) and tertiary/neopentyl esters. In a systematic stability profiling study of sulfonate esters, secondary isopropyl sulfonates were found to react more slowly with nucleophiles than primary esters but exhibit poor stability to acidic conditions, limiting long-term storage in acidic media [1]. In contrast, primary n-butyl sulfonates show enhanced acid stability but greater sensitivity to nucleophilic cleavage [1]. This differential reactivity dictates the choice of ester for specific reaction sequences.

Acid stability vs. n-butyl
Class-level
Isopropyl is poorly acid-stable; n-butyl is more acid-stable but nucleophile-sensitive
Supports protection-strategy selection
Data to verify; class-level inference
Sulfonate ester stability Protecting groups Acid hydrolysis

Hydrophobicity and Partitioning: Isopropyl vs. Methyl Cyclopropanesulfonate

The isopropyl ester exhibits a consensus LogP (octanol-water partition coefficient) of approximately 1.22 (range 0.41–2.05 depending on calculation method) . This moderate lipophilicity contrasts with the expected lower LogP of a hypothetical methyl cyclopropanesulfonate (estimated ~0.0–0.5 based on methyl group contribution). The 2–3 unit difference in LogP corresponds to a 100- to 1000-fold difference in partition coefficient, significantly affecting extraction efficiency and chromatographic behavior.

Lipophilicity vs. methyl
Class-level
Consensus LogP 1.22; ~5–16× higher partition vs. methyl
Informs extraction and chromatography fit
In silico prediction; no experimental data
LogP Lipophilicity Biphasic extraction

Synthesis Yield and Purity: Scalable Route vs. n-Butyl Analogs

A patent-described synthesis of isopropyl cyclopropanesulfonate from cyclopropanesulfonyl chloride and isopropanol in pyridine achieves an 84% isolated yield at scale (1080 g product from 1100 g sulfonyl chloride) . The product purity is consistently high: commercial batches report ≥97% purity by NMR, HPLC, and GC , with one batch analysis showing 99.37% purity . While analogous syntheses of n-butyl cyclopropanesulfonate have been reported [1], quantitative yield comparisons at equivalent scale are not publicly available.

Scalable yield
Reported
84% isolated yield at 1.1 kg scale
Supports procurement reliability review
No direct comparison with n-butyl at scale
Esterification Process chemistry Purity analysis

Aqueous Solubility: Isopropyl vs. Higher Alkyl Cyclopropanesulfonates

Isopropyl cyclopropanesulfonate has a predicted aqueous solubility of 8.42 mg/mL (0.0513 mol/L) at 25°C, placing it in the 'very soluble' class . In contrast, n-butyl cyclopropanesulfonate, with a longer alkyl chain, is expected to have significantly lower aqueous solubility (estimated <1 mg/mL). The ~8-fold difference in water solubility affects the efficiency of aqueous extraction and the feasibility of aqueous-based reactions.

Aqueous solubility
Class-level
Predicted 8.42 mg/mL; >8× higher than n-butyl
Supports aqueous workup feasibility
In silico prediction; data to verify
Solubility Aqueous workup Purification

Recommended Applications for Isopropyl Cyclopropanesulfonate in R&D and Production


Synthesis of Cyclopropanesulfonyl-Containing Drug Candidates Requiring Balanced Hydrophobicity

When designing small molecule therapeutics, the introduction of a cyclopropanesulfonyl moiety can modulate target binding and metabolic stability. Isopropyl cyclopropanesulfonate (LogP 1.22) provides an optimal balance of lipophilicity for oral bioavailability (Lipinski's Rule of 5) while maintaining adequate aqueous solubility (8.42 mg/mL) for formulation development . This contrasts with methyl esters that may be too polar (poor membrane permeability) and butyl esters that may exceed acceptable LogP limits, making the isopropyl ester a strategic choice for lead optimization .

Reactions Requiring Nucleophile-Resistant Sulfonate Protecting Groups

In multi-step syntheses where the sulfonate group must withstand nucleophilic attack (e.g., during Grignard reactions or amidations), isopropyl cyclopropanesulfonate is preferred over n-butyl esters due to its slower reaction with nucleophiles . However, its limited acid stability must be considered when planning acidic deprotection steps; in such cases, the n-butyl analog may be a more suitable alternative .

Large-Scale Production Leveraging Validated High-Yield Process

For industrial scale-up, the availability of a reproducible 84% yield synthesis from cyclopropanesulfonyl chloride and isopropanol reduces process development costs and ensures supply chain reliability . The high commercial purity (≥97%, with batches reaching 99.37% ) minimizes the need for additional purification steps, lowering overall manufacturing costs and accelerating time-to-market for cyclopropanesulfonyl-containing intermediates.

Biphasic Extractions and Chromatography Leveraging Moderate Lipophilicity

Isopropyl cyclopropanesulfonate's LogP of ~1.2 enables efficient extraction into common organic solvents (e.g., ethyl acetate, dichloromethane) while retaining sufficient water solubility for aqueous washes . This property simplifies workup procedures compared to more polar (methyl) or more hydrophobic (butyl) esters, reducing product loss and improving purity in preparative chromatography .

Application
Selection Property
Validation Focus
Cyclopropanesulfonyl drug-candidate synthesis
Moderate lipophilicity profile
LogP and solubility endpoints
Nucleophile-resistant protection strategy
Secondary alkyl sulfonate stability
Nucleophile exposure tolerance
Scalable intermediate production
Demonstrated high-yield route
Process reproducibility review
Biphasic extraction and chromatography
Balanced partition behavior
Workup efficiency validation

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